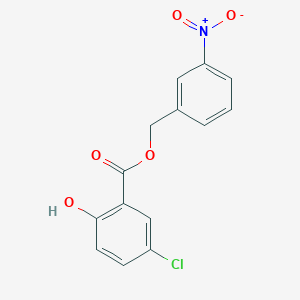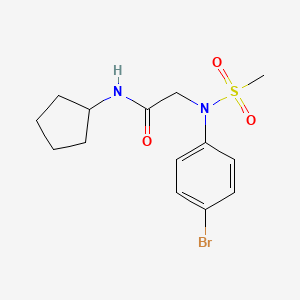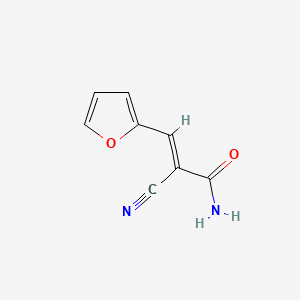
N-cyclopropyl-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-(4-methoxyphenyl)acrylamide, commonly known as CPMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylamide family and is known for its unique properties such as its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of CPMA involves the inhibition of the PI3K/Akt/mTOR pathway, which is a signaling pathway that is involved in cell growth and proliferation. CPMA inhibits this pathway by binding to the active site of the enzyme Akt, which is a key regulator of the pathway.
Biochemical and Physiological Effects:
CPMA has been shown to have various biochemical and physiological effects on cancer cells. Studies have shown that CPMA induces cell cycle arrest and inhibits the expression of various proteins involved in cell growth and proliferation. CPMA has also been shown to induce oxidative stress, which is a process that can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPMA is its ability to selectively target cancer cells while sparing normal cells. This property makes CPMA a promising candidate for cancer therapy. However, one of the limitations of CPMA is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on CPMA. One area of focus is the development of more efficient synthesis methods that can yield higher purity and yield of the compound. Another area of focus is the development of new formulations that can improve the solubility of CPMA in water. Additionally, further studies are needed to investigate the potential of CPMA as a therapeutic agent for other diseases such as neurodegenerative disorders.
Synthesemethoden
The synthesis of CPMA involves the reaction of cyclopropylamine with 4-methoxyphenylacrylic acid in the presence of a catalyst such as triethylamine. The reaction yields the desired product, which is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CPMA has been extensively studied for its potential applications in the field of cancer research. Studies have shown that CPMA has the ability to inhibit the growth of cancer cells by inducing apoptosis, which is the process of programmed cell death. CPMA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-cyclopropyl-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-12-7-2-10(3-8-12)4-9-13(15)14-11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,14,15)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNIOSDGZLEAAL-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cyclopropyl-3-(4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)
![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)




![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)
![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)
